![molecular formula C21H20N4O2S B2760401 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1797852-86-8](/img/structure/B2760401.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that has been identified in the context of research into novel small molecules to inhibit G-protein-coupled receptor kinase-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Scientific Research Applications
Antitumor Activity
The compound’s structural features contribute to its potential as an antitumor agent. Researchers have explored its ability to inhibit tumor growth and metastasis. Further investigations into its mechanism of action and efficacy against specific cancer types are ongoing .
Anxiolytic Properties
Studies suggest that this compound may act as a non-sedative anxiolytic, potentially alleviating anxiety-related symptoms. Its impact on neurotransmitter pathways and receptor binding warrants further exploration .
PET Imaging Probe for Alzheimer’s Disease
The compound has been investigated as a PET imaging probe for detecting β-amyloid plaques in the brains of Alzheimer’s patients. Its ability to selectively bind to these plaques could aid in early diagnosis and monitoring of disease progression .
Antimicrobial Activity
Researchers have explored the compound’s antimicrobial properties. It exhibits activity against various pathogens, making it a potential candidate for novel antimicrobial therapies .
Quorum Sensing Inhibition
Quorum sensing plays a crucial role in bacterial communication and virulence. Some derivatives of this compound have been evaluated for their ability to inhibit quorum sensing without acting as antibiotics. Such compounds could help combat bacterial resistance .
Other Pharmacological Activities
Beyond the mentioned applications, this compound has shown promise in various areas:
Mechanism of Action
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activity This inhibition can affect the function of these receptors and alter cellular signaling pathways .
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the GPCR signaling pathway. Normally, these kinases phosphorylate activated GPCRs, leading to their desensitization and internalization . By inhibiting GRK-2 and -5, this compound can potentially enhance GPCR signaling, which could have various downstream effects depending on the specific GPCR and cell type involved .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific GPCRs that are affected by the inhibition of GRK-2 and -5. For example, if the compound enhances the signaling of a GPCR that regulates heart rate, it could potentially be used to treat certain types of cardiovascular disease .
Future Directions
The development of novel small molecules to inhibit G-protein-coupled receptor kinase-2 and -5 is an active area of research, given the therapeutic potential of these targets in the treatment of cardiovascular disease . Future research may focus on the optimization of these compounds to improve their potency and selectivity, as well as the exploration of their potential therapeutic applications.
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-19(20-23-16-6-2-4-8-18(16)28-20)22-13-14-9-11-25(12-10-14)21-24-15-5-1-3-7-17(15)27-21/h1-8,14H,9-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNGMJZVVGSKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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